
2-(Morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is a complex organic compound that features a morpholine ring, a phenyl group, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species, depending on the conditions.
Substitution: The phenyl and morpholine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced phenol derivatives. Substitution reactions can lead to a wide range of substituted phenol and morpholine derivatives.
Aplicaciones Científicas De Investigación
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring may enhance its solubility and bioavailability. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-PHENYLETHANONE
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-METHYLPHENYL)ETHANONE
- 2-(4-MORPHOLIN-4-YL-PHENYL)-1-(4-BROMOPHENYL)ETHANONE
Uniqueness
2-[(MORPHOLIN-4-YL)METHYL]-4-(2-PHENYLPROPAN-2-YL)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a morpholine ring and a phenol group allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-(morpholin-4-ylmethyl)-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C20H25NO2/c1-20(2,17-6-4-3-5-7-17)18-8-9-19(22)16(14-18)15-21-10-12-23-13-11-21/h3-9,14,22H,10-13,15H2,1-2H3 |
Clave InChI |
XEJNMJLBMKSCBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


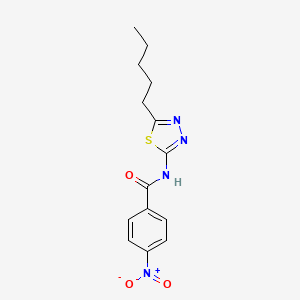
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-fluorobenzamide](/img/structure/B11112425.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11112429.png)
![N-(7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-methanesulfonamide](/img/structure/B11112430.png)
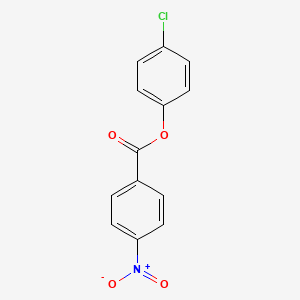
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)
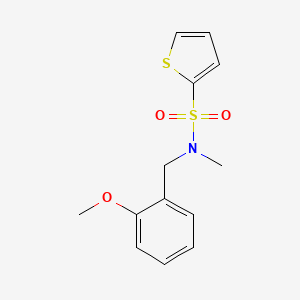
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B11112465.png)
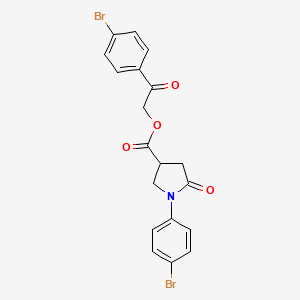
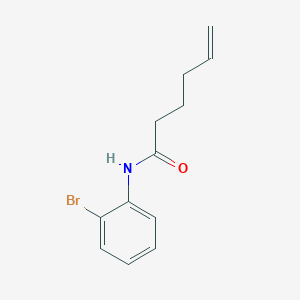
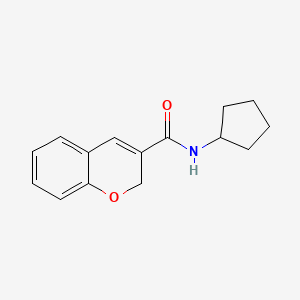
![4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11112487.png)
![({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper](/img/structure/B11112495.png)
